(Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic properties . They are synthesized by coupling substituted 2-amino benzothiazoles with other compounds . These derivatives have been evaluated for anti-inflammatory activity and other biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Benzothiazole is a heterocyclic aromatic compound that contains a phenyl and a thiazole ring, as well as sulfur and nitrogen atoms in its structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The specific reactions would depend on the exact compounds being used in the synthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. Generally, these compounds are solid and highly soluble in water and other polar solvents .Scientific Research Applications
Photodynamic Therapy Application
The synthesis and characterization of new zinc phthalocyanines substituted with Schiff base derivative groups, including compounds related to (Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, have shown remarkable properties for photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in PDT, especially for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Agent Potential
A study on the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives has suggested potential applications as antifungal agents. These compounds were prepared through a series of reactions starting from 5-(bromoacetyl) salicylamide, demonstrating significant antifungal activity in screenings (Narayana et al., 2004).
Anti-Inflammatory and Analgesic Agents
Research on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown that these compounds, related to the chemical structure , can act as potent anti-inflammatory and analgesic agents. These compounds have been tested for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition capabilities, displaying significant analgesic and anti-inflammatory activities, making them promising for further development as medical treatments (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimalarial Activity
A study on bromo-benzothiophene carboxamide derivatives has highlighted their potent inhibitory effect on Plasmodium asexual blood stages both in vitro and in vivo, making them promising candidates for antimalarial drug development. These compounds impair the development of trophozoites, a metabolically active stage of the intraerythrocytic cycle of Plasmodium, potentially offering a new therapeutic avenue for malaria treatment (Banerjee, Kapoor, Surolia, & Surolia, 2011).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (cox) enzymes .
Mode of Action
It is known that cox inhibitors suppress the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin . This suppression can lead to anti-inflammatory effects.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential role as a COX inhibitor . In this pathway, arachidonic acid is converted into prostaglandins and leukotrienes, which are lipid compounds involved in inflammation . By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential role as a COX inhibitor . This could have therapeutic implications in conditions where inflammation plays a key role.
Future Directions
properties
IUPAC Name |
5-bromo-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S2/c1-3-23-10-9-21-13-6-5-12(24-4-2)11-15(13)26-18(21)20-17(22)14-7-8-16(19)25-14/h5-8,11H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMXVOMESSMOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.